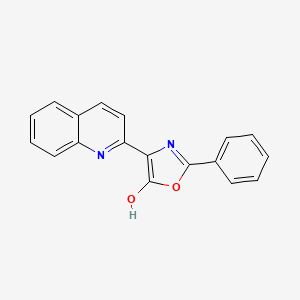![molecular formula C6H14O6Si B14287422 2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) CAS No. 137608-91-4](/img/structure/B14287422.png)
2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilolane ring, which is a five-membered ring containing silicon, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of a silicon-containing precursor with diols. One common method is the reaction of dichlorodimethylsilane with ethylene glycol under controlled conditions. The reaction proceeds through the formation of intermediate siloxane bonds, which then cyclize to form the dioxasilolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves the interaction of the silicon atom with various molecular targets. The dioxasilolane ring provides stability and reactivity, allowing the compound to participate in various chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[1,2-Ethanediylbis(oxy)]di(ethan-1-ol): This compound has a similar structure but lacks the silicon atom.
2,2-Dimethyl-1,3,2-dioxasilinan-5-ol: Another organosilicon compound with a different ring structure.
Uniqueness
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is unique due to the presence of the dioxasilolane ring, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Propiedades
| 137608-91-4 | |
Fórmula molecular |
C6H14O6Si |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-[[2-(2-hydroxyethoxy)-1,3,2-dioxasilolan-2-yl]oxy]ethanol |
InChI |
InChI=1S/C6H14O6Si/c7-1-3-9-13(10-4-2-8)11-5-6-12-13/h7-8H,1-6H2 |
Clave InChI |
RZOQRHIBIJLLOU-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si](O1)(OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)

![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)

